N-(prop-2-yn-1-yl)cyclopentanamine
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Overview
Description
N-(prop-2-yn-1-yl)cyclopentanamine is an organic compound with the molecular formula C₈H₁₃N It is a cyclopentane derivative with a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve cyclopentylamine in an appropriate solvent such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add propargyl bromide to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(prop-2-yn-1-yl)cyclopentanone, while reduction could produce N-(prop-2-yn-1-yl)cyclopentanol.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in various chemical reactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)cyclohexanamine
- N-(prop-2-yn-1-yl)cyclobutanamine
- N-(prop-2-yn-1-yl)cycloheptanamine
Uniqueness
N-(prop-2-yn-1-yl)cyclopentanamine is unique due to its specific ring size and the presence of the prop-2-yn-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-prop-2-ynylcyclopentanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWLDSWPEXCQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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